molecular formula C7H9N3O B1436776 N-hydroxy-2-methyl-isonicotinamidine CAS No. 89853-53-2

N-hydroxy-2-methyl-isonicotinamidine

Cat. No. B1436776
CAS RN: 89853-53-2
M. Wt: 151.17 g/mol
InChI Key: WVKVBHMGTJPGAI-UHFFFAOYSA-N
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Description

N-hydroxy-2-methyl-isonicotinamidine is a compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .


Molecular Structure Analysis

The molecular structure of N-hydroxy-2-methyl-isonicotinamidine consists of a pyridine ring with a hydroxylated methyl group attached .


Physical And Chemical Properties Analysis

N-hydroxy-2-methyl-isonicotinamidine has a predicted density of 1.26±0.1 g/cm3 and a predicted boiling point of 287.6±42.0 °C .

Scientific Research Applications

DNA Repair Mechanisms

One area of research has highlighted the role of compounds similar to N-hydroxy-2-methyl-isonicotinamidine in DNA repair processes. Studies have investigated the incorporation of thymidine into DNA by human lymphocytes after exposure to alkylating agents or carcinogens, suggesting a potential for facilitating DNA repair in nondividing human cell systems. The application of hydroxyurea in these studies, to suppress background DNA synthesis, underscores the importance of understanding how N-hydroxy compounds might influence DNA repair dynamics, particularly in the context of cellular response to damage (Lieberman et al., 1971).

Antiviral Applications

Research has also explored the antiviral applications of related hydroxy compounds. For instance, the study of 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine, a compound with a somewhat similar functional group, shows selective inhibition of herpes group virus replication. Such findings hint at the potential utility of N-hydroxy-2-methyl-isonicotinamidine in antiviral contexts, given its structural and functional similarities to researched hydroxy compounds (Field et al., 1983).

Cancer Research

The implications of hydroxy compounds in cancer research are significant. Studies have shown that hydroxyurea can induce acute cell death in rapidly proliferating tissues, suggesting a pathway through which N-hydroxy-2-methyl-isonicotinamidine might exhibit cytotoxic effects in cancerous cells. This leads to a better understanding of how such compounds can be used therapeutically to target rapidly dividing cancer cells (Philips et al., 1967).

Pharmacokinetics and Pharmacodynamics

Another research focus is on the pharmacokinetics and pharmacodynamics of dexmedetomidine, a compound that, like N-hydroxy-2-methyl-isonicotinamidine, acts on specific receptors to elicit biological effects. Understanding the pharmacological behavior of such compounds enhances our ability to predict how N-hydroxy-2-methyl-isonicotinamidine might behave in biological systems, including its absorption, distribution, metabolism, and excretion (Weerink et al., 2017).

properties

IUPAC Name

N'-hydroxy-2-methylpyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKVBHMGTJPGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-methyl-isonicotinamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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